

The Natural Occurrence and Analysis of Citrinin in Agricultural Commodities: A Technical Guide

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Abstract

Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus. It is a common contaminant of various agricultural commodities, particularly stored grains, and poses a significant health risk due to its nephrotoxic, hepatotoxic, and potential carcinogenic properties.[1][2] The co-occurrence of citrinin with other mycotoxins, such as ochratoxin A, can lead to synergistic toxic effects, amplifying its risk to human and animal health.[2] This technical guide provides a comprehensive overview of the natural occurrence of citrinin in agricultural products, details the key environmental factors influencing its formation, presents in-depth analytical protocols for its detection and quantification, and illustrates the core molecular pathways related to its biosynthesis and toxicity.

Natural Occurrence of Citrinin

Citrinin contamination is a global issue, with its presence reported in a wide array of food and feed products. The primary sources are stored grains, but it is also found in fruits, spices, and fermented products like red yeast rice, where Monascus species are used for production.[3][4] Contamination generally occurs post-harvest, especially under poor storage conditions with high humidity and favorable temperatures for fungal growth.[3][4]

Factors Influencing Citrinin Production



The growth of citrinin-producing fungi and subsequent toxin production are influenced by several environmental factors:

- Water Activity (a_w_): Fungal growth is favored by a water activity above 0.8.[5] For grains, this often corresponds to a moisture content greater than 16%.[6][7]
- Temperature: Citrinin can be produced over a temperature range of 12°C to 37°C, with optimal production typically occurring around 30°C.[4][6]
- pH: The optimal pH for the growth of producing fungi like P. citrinum is between 5.0 and 7.0.
 [5]
- Substrate: Cereal grains such as rice, wheat, barley, and maize are common substrates for citrinin contamination.[6][8]

Quantitative Occurrence Data

The following tables summarize quantitative data on citrinin contamination in various agricultural commodities as reported in scientific literature. Levels can vary significantly based on geographical location, climate, and storage practices.

Table 1: Occurrence of Citrinin in Cereals and Grains



Commodi ty	Country/ Region	No. of Samples	Incidence (%)	Concentr ation Range (µg/kg)	Mean Level (μg/kg)	Referenc e(s)
Wheat	Canada	37	Not Specified	<0.6 - 175.2	Not Specified	[9]
Wheat	Tunisia	200	50	0.1 - 170	28	[9][10]
Wheat & Maize	Croatia	30	Not Specified	<1 - 103	14.6 - 19.63	[9][11]
Wheat	Germany	Not Specified	61.1	<1 - 2.7	Not Specified	[9]
Rice	India	Not Specified	13.3	49 - 92	Not Specified	[9]
Parboiled Rice	India	Not Specified	33.3	12 - 55	Not Specified	[9]
Rice	Canada	Not Specified	Not Specified	700 - 1130	Not Specified	[9]
Breakfast Cereals	France	Not Specified	20	1.5 - 42	Not Specified	[10]

Table 2: Occurrence of Citrinin in Red Yeast Rice (RYR) and Spices



Commodi	Country/ Region	No. of Samples	Incidence (%)	Concentr ation Range (µg/kg)	Mean Level (μg/kg)	Referenc e(s)
Red Yeast Rice	Malaysia	50	Not Specified	230 - 20,650	4030	[9]
RYR Supplemen ts	China	59	52.5	16.6 - 5253	Not Specified	[5][9]
RYR Supplemen ts	Croatia	6	33.3	95 - 98	Not Specified	[9]
Spices (Dry Ginger)	India	Not Specified	Not Specified	up to 85.1	Not Specified	[12]

Table 3: Occurrence of Citrinin in Fruits

Commodi ty	Country/ Region	No. of Samples	Incidence (%)	Concentr ation Range (µg/kg)	Mean Level (μg/kg)	Referenc e(s)
Apples	Not Specified	Not Specified	Not Specified	up to 920	Not Specified	[13]
Olives	Not Specified	Not Specified	Not Specified	up to 350	Not Specified	[13]

Analytical Methodologies

Accurate determination of citrinin levels in complex food and feed matrices requires robust analytical methods. The most common and reliable methods involve high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or liquid chromatography-tandem



mass spectrometry (LC-MS/MS).[14][15] A critical step in the analytical workflow is sample cleanup to remove interfering matrix components.[16]

Experimental Protocol: Immunoaffinity Column (IAC) Cleanup and HPLC-FLD Analysis

This protocol is adapted from validated methods for the analysis of citrinin in cereals and spices.[16][17]

- 1. Materials and Reagents:
- Citrinin standard (≥98% purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- · Phosphoric acid
- Phosphate-buffered saline (PBS)
- Tween 20
- Citrinin-specific Immunoaffinity Columns (IAC)
- Whatman No. 113 filter paper (or equivalent)
- · Glass microfiber filters
- 2. Sample Extraction (Cereals):
- Weigh 25 g of a ground, homogenized sample into a blender jar.
- Add 100 mL of a methanol/water solution (75:25, v/v).
- Homogenize at high speed for 2-3 minutes.[14]
- Filter the extract through fluted filter paper.



- Dilute 10 mL of the filtrate with 40 mL of PBS.[14] For samples high in fat (e.g., spices), a dilution buffer containing Tween 20 may be required to improve passage through the column. [17]
- Filter the diluted extract through a glass microfiber filter.
- 3. Immunoaffinity Column Cleanup:
- Allow the IAC to reach room temperature before use.
- Pass the 50 mL of diluted, filtered extract through the IAC at a slow, steady flow rate of approximately 2 mL/min.[17]
- Wash the column with 10 mL of PBS (or 0.1% Tween 20 in PBS, followed by PBS) to remove unbound matrix components.[17]
- Dry the column by applying a gentle vacuum or passing air through it for 5-10 seconds.
- Elute the bound citrinin by slowly passing 1.5 mL of methanol through the column.[14] Collect the eluate in a clean vial.
- Follow with 1 mL of water to ensure complete elution.[17]
- 4. HPLC-FLD Analysis:
- HPLC System: An HPLC system equipped with a fluorescence detector.
- Column: A C18 reversed-phase column (e.g., 150 × 4.6 mm, 3 μm).[16]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM phosphoric acid (pH
 2.5) (50:50, v/v).[16]
- Flow Rate: 1.0 mL/min.[16]
- Column Temperature: 40°C.[16]
- Injection Volume: 100 μL.[16]

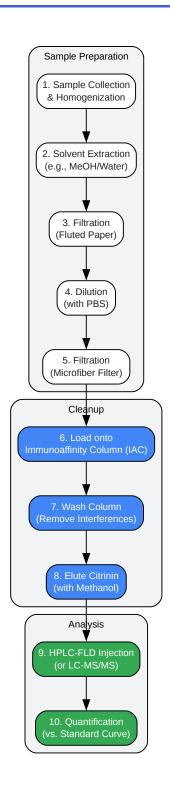


- Fluorescence Detection: Excitation wavelength (λex) at 330 nm and emission wavelength (λem) at 500 nm.[16]
- Quantification: Prepare a standard curve using citrinin standards of known concentrations.
 The concentration in the sample is determined by comparing its peak area to the standard curve.

Visualization of Key Pathways and Workflows Analytical Workflow

The following diagram illustrates a standard workflow for the analysis of citrinin in agricultural commodities, from sample preparation to final quantification.





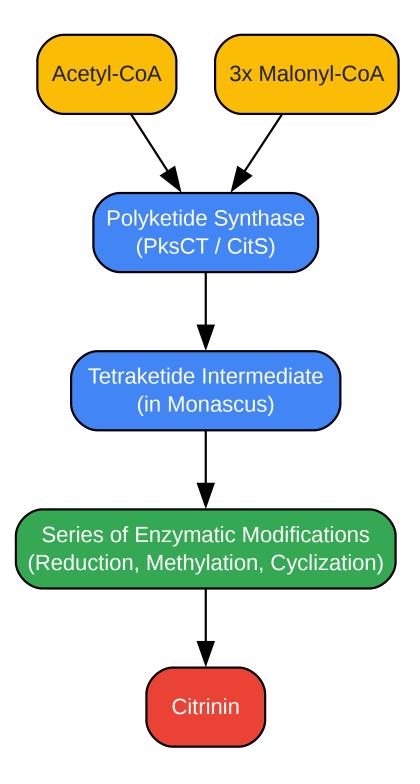
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Caption: General workflow for citrinin analysis.

Citrinin Biosynthesis Pathway



Citrinin is a polyketide synthesized by a multi-enzyme complex known as polyketide synthase (PKS). The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units.[13] [18]



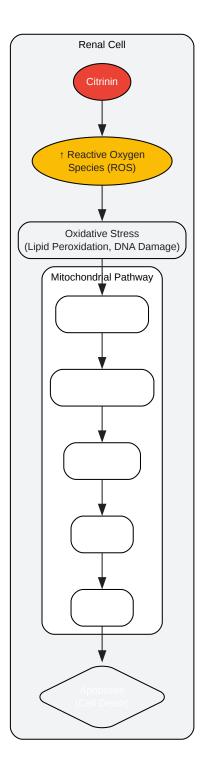
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Caption: Simplified biosynthesis pathway of citrinin.

Signaling Pathway of Citrinin-Induced Nephrotoxicity

Citrinin exerts its primary toxic effect on the kidney through the induction of oxidative stress, which triggers a cascade of events leading to programmed cell death (apoptosis) via the mitochondrial pathway.[1][3][6]





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Caption: Citrinin-induced oxidative stress and apoptosis.

Conclusion

The natural occurrence of citrinin in agricultural commodities is a persistent food safety challenge, necessitating vigilant monitoring and control measures. Factors such as temperature and moisture during storage are critical determinants of contamination levels. Reliable analytical methods, primarily based on immunoaffinity cleanup followed by HPLC-FLD or LC-MS/MS, are essential for the accurate quantification of citrinin to enforce regulatory limits and protect consumer health. Understanding the molecular mechanisms of citrinin's toxicity, particularly its role in inducing oxidative stress and apoptosis in renal cells, is crucial for assessing its health risks and developing potential mitigation strategies. This guide provides foundational knowledge and detailed protocols to support ongoing research and surveillance efforts in the field of mycotoxicology.

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